Potassium 3,5-Diiodosalicylate

Vue d'ensemble

Description

Potassium 3,5-diiodosalicylate is not directly mentioned in the provided papers. However, the papers do discuss various potassium salts and their synthesis, molecular structures, and properties, which can provide a general understanding of related compounds. For instance, potassium salts are often synthesized through reactions with potassium hydroxide and have diverse applications in coordination polymers and crystal structures .

Synthesis Analysis

The synthesis of potassium salts can involve reactions with potassium hydroxide in aqueous solutions, as seen in the synthesis of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate . High-yield syntheses of potassium salts are also reported, such as the potassium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borate, which starts from a precursor compound and potassium borohydride .

Molecular Structure Analysis

The molecular structure of potassium salts is often complex and can be determined by X-ray crystallography. For example, the potassium salt of 3,5-dinitrophloroglucinolsulfonate forms a three-dimensional network with the potassium ion coordinating with nine oxygen atoms . Similarly, the potassium hydrogen diaspirinate has a crystal structure where each potassium ion interacts with oxygen atoms from different aspirinate residues .

Chemical Reactions Analysis

The chemical reactions involving potassium salts can lead to the formation of coordination polymers, as seen with potassium 3,5-dinitrophloroglucinolsulfonate monohydrate . The reactivity of the potassium salts can be influenced by their molecular structure, as the arrangement of atoms and the presence of functional groups can affect their ability to participate in further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium salts are diverse. For instance, potassium 3,5-dinitrophloroglucinolsulfonate monohydrate dehydrates at around 100°C and undergoes an exothermic process at higher temperatures . The crystal structure of potassium salts can also reveal information about their bonding and interactions, such as the hydrogen-bonded chains formed by the anions in the potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate .

Applications De Recherche Scientifique

Agriculture and Plant Physiology

Potassium in Agriculture : Research emphasizes the essential role of potassium in agriculture, focusing on its impact on soil and plant physiology, crop nutrition, and plant stress situations. Potassium is vital in plant physiological processes and plays a crucial role in mitigating biotic and abiotic stress situations, including diseases, frost, heat/drought, and salinity (Römheld & Kirkby, 2010).

Effects on Crop Quality : A study on lettuce biofortified with different forms of iodine, including 3,5-Diiodosalicylic Acid, found that it can enhance the nutritional profile of crops without affecting certain key aspects like the fatty acid profile. This suggests a potential application in improving the nutritional quality of crops through biofortification (Sularz et al., 2020).

Energy Storage and Material Science

- Potassium-Ion Batteries : Research into potassium-ion batteries has identified antimony-based electrodes as high-capacity anode materials. These can be used in potassium-oxygen and potassium-ion batteries, demonstrating high capacity and stability. This marks an advancement in battery technology beyond current lithium-ion technology (McCulloch et al., 2015).

Chemical Analysis and Detection

- Fluorescent Indicators : A study developed a potassium-selective fluorescent indicator based on BODIPY-linked azacrown ether. This indicator is efficient for detecting potassium in various applications, demonstrating the role of potassium compounds in chemical sensing and analysis (Baruah et al., 2005).

Molecular Biology and Drug Development

- Intramolecular Hydrogen Bond Interaction : The intramolecular hydrogen bond interaction of 3,5-Diiodosalicylic Acid has been studied for its potential applications in drug development. This research helps in understanding the photophysics of drug molecules, which is crucial for designing effective pharmaceuticals (Paul et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Potassium 3,5-Diiodosalicylate, also known as 3,5-Diiodosalicylic Acid Potassium Salt, is a biochemical compound used in proteomics research It’s worth noting that compounds with similar structures, such as potassium channel blockers, primarily target repolarizing potassium currents .

Mode of Action

Potassium channel blockers, which share a common electrophysiological mechanism, prolong the action potential duration primarily by inhibiting repolarizing potassium currents . This inhibition delays action potential repolarization, leading to an increase in action potential duration and an increase in the effective refractory period .

Biochemical Pathways

Potassium channel blockers, which share a common mechanism, affect the cardiac action potential generation . They bind to and block potassium channels responsible for phase 3 repolarization .

Pharmacokinetics

Potassium iodide, a related compound, has an onset of action within 24 to 48 hours, with a peak effect around 2 weeks after continuous therapy .

Result of Action

Potassium channel blockers, which share a common mechanism, can lead to an increase in the effective refractory period, making the cell less excitable . This property makes these drugs useful in suppressing tachyarrhythmias caused by reentry mechanisms .

Action Environment

It’s worth noting that the clinical urgency of hyperkalaemia, a condition related to potassium levels, is dependent on the severity of the hyperkalaemia and the rate of change in potassium .

Propriétés

IUPAC Name |

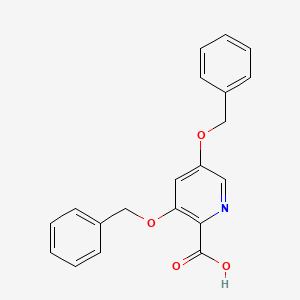

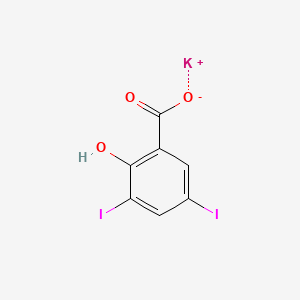

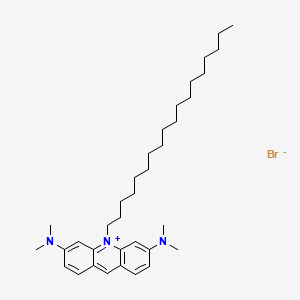

potassium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIVWOGVZUVLO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

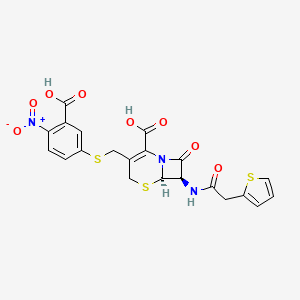

![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)